molecular formula C15H22N2O2 B11962696 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane CAS No. 73825-80-6

8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane

Cat. No.: B11962696
CAS No.: 73825-80-6
M. Wt: 262.35 g/mol
InChI Key: QPDYWPHYSFTVSQ-UHFFFAOYSA-N
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Description

8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane typically involves the construction of the bicyclic core followed by the introduction of the ethoxy and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic asymmetric synthesis and the use of chiral auxiliaries can be employed to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins .

Properties

CAS No.

73825-80-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

8-(4-ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C15H22N2O2/c1-3-19-13-6-5-12(11-14(13)18-2)15-16-7-4-8-17(15)10-9-16/h5-6,11,15H,3-4,7-10H2,1-2H3

InChI Key

QPDYWPHYSFTVSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N3CCCN2CC3)OC

Origin of Product

United States

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